Cas no 16230-28-7 (Hexane, 3,4-dibromo-,(3R,4R)-rel-)

Hexane, 3,4-dibromo-,(3R,4R)-rel- 化学的及び物理的性質
名前と識別子
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- Hexane, 3,4-dibromo-,(3R,4R)-rel-
- 3,4-dibromohexane
- J-009920
- dl-3,4-dibromohexane
- 16230-28-7
- DTXSID50407767
- VCQBYNRFLHNSKA-UHFFFAOYSA-N
- 3,4-Dibromohexane, 98%
- SCHEMBL7863883
- 3,4-Dibrom-hexan
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- MDL: MFCD00239352
- インチ: InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3
- InChIKey: VCQBYNRFLHNSKA-UHFFFAOYSA-N
- ほほえんだ: CCC(C(CC)Br)Br
計算された属性
- せいみつぶんしりょう: 241.93056
- どういたいしつりょう: 241.93058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 46.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.594 g/mL at 25 °C(lit.)
- ふってん: 39 °C/0.8 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.507(lit.)
- PSA: 0
- ようかいせい: 未確定
Hexane, 3,4-dibromo-,(3R,4R)-rel- セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
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危険物標識:
Hexane, 3,4-dibromo-,(3R,4R)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 446610-5G |
Hexane, 3,4-dibromo-,(3R,4R)-rel- |
16230-28-7 | 98% | 5G |
¥2006.07 | 2022-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03252-5g |
Hexane, 3,4-dibromo-,(3R,4R)-rel- |
16230-28-7 | 5g |
¥2488.0 | 2021-09-04 |
Hexane, 3,4-dibromo-,(3R,4R)-rel- 関連文献
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David G. Korzan,Francis Chen,C. Ainsworth J. Chem. Soc. D 1971 1053
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2. Cathodic elimination reactions of acyclic vicinal dibromidesOliver R. Brown,Peter H. Middleton,Terence L. Threlfall J. Chem. Soc. Perkin Trans. 2 1984 955
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3. Chemistry of cyanoacetylenes. Part X. Further studies on the reactions of cyano-ynamines with hydrogen halides and bromineTadashi Sasaki,Atsuyuki Kojima J. Chem. Soc. C 1971 3056
Hexane, 3,4-dibromo-,(3R,4R)-rel-に関する追加情報
Hexane, 3,4-dibromo-, (3R,4R)-rel-
Hexane, 3,4-dibromo-, (3R,4R)-rel- is a brominated organic compound with the CAS number 16230-28-7. This compound belongs to the class of dibromohexanes and is characterized by its stereochemistry, specifically the rel-(3R,4R) configuration. The compound is a six-carbon chain with bromine atoms attached to the third and fourth carbons. Its molecular formula is C6H10Br2, and it has a molecular weight of 205.97 g/mol.
The compound is synthesized through various methods, including the bromination of hexane derivatives or through substitution reactions involving appropriate precursors. The stereochemistry of the compound plays a significant role in its physical and chemical properties. The rel-(3R,4R) configuration imparts specific optical activity to the molecule, making it useful in chiral chemistry applications.
Hexane, 3,4-dibromo-, (3R,4R)-rel- has been studied for its potential applications in organic synthesis and materials science. Recent research has focused on its use as an intermediate in the synthesis of complex molecules with defined stereochemistry. For instance, studies have explored its role in constructing biologically active compounds with specific configurations.
In terms of physical properties, Hexane, 3,4-dibromo-, (3R,4R)-rel- is a colorless liquid with a boiling point of approximately 95°C at standard pressure. Its density is around 1.2 g/cm³, and it is sparingly soluble in water but miscible with organic solvents such as dichloromethane and diethyl ether.
Chemically, Hexane, 3,4-dibromo-, (3R,4R)-rel- exhibits reactivity typical of dibromides. It can undergo elimination reactions to form alkenes or serve as an electrophilic bromine source in substitution reactions. The stereochemistry of the molecule influences these reactions' outcomes significantly.
Recent advancements in asymmetric synthesis have highlighted Hexane, 3,4-dibromo-, (3R,4R)-rel-'s utility as a chiral building block. Researchers have employed this compound to construct enantiomerically enriched molecules with applications in pharmaceuticals and agrochemicals.
In environmental chemistry studies, Hexane derivatives like Hexane, 3,4-dibromo-, (3R,4R)-rel- have been analyzed for their persistence and bioaccumulation potential. These studies are crucial for understanding their environmental fate and assessing their impact on ecosystems.
The compound's role in materials science extends to its use as a precursor for polymers with tailored mechanical properties. By incorporating dibromohexanes into polymer backbones or side chains via controlled polymerization techniques like ring-opening polymerization or chain-growth polymerization.
In summary
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